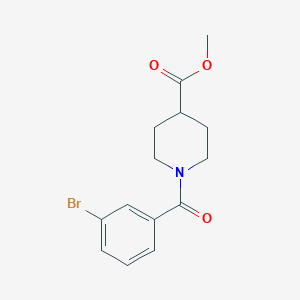

2-(3,4-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-(3,4-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide" often involves multi-step synthetic routes. For instance, a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs were synthesized and investigated for their anticonvulsant activity, showcasing the complexity involved in the synthesis of such compounds (Pękala et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-(3,4-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide" has been elucidated using various analytical techniques. For example, the crystal structure of (±)-threo-3-hydroxy-N,N-dimethyl-2,3-diphenylpropanamide was determined, providing insights into the molecular configuration and spatial arrangement of atoms within the compound (Kolev et al., 1995).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. The study on the synthesis and antimicrobial activity of some novel derivatives highlighted the importance of the sulfonamide moiety in contributing to the compound's biological activity (Ghorab et al., 2017).

Physical Properties Analysis

Physical properties like melting point, boiling point, solubility, and crystal structure play a crucial role in understanding the behavior of these compounds under different conditions. The crystal and molecular structure analysis of benzamide neuroleptics and analogs, for example, provides valuable information about the physical characteristics of such compounds (Collin et al., 1986).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and chemical transformations, are integral to the utility and application of these compounds. Chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles, resulting in the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, exemplify the diverse chemical behavior of these compounds (Hajji et al., 2002).

Scientific Research Applications

Synthesis and Anticancer Applications

Research focusing on the synthesis of functionalized amino acid derivatives reveals their potential as pharmacophores for designing new anticancer agents. Compounds exhibiting significant cytotoxicity against human cancer cell lines indicate the relevance of structural modifications in enhancing therapeutic efficacy (Kumar et al., 2009).

Antiprotozoal Activity

Studies on substituted furans and related analogues, including compounds with modifications on the phenyl ring, demonstrate significant antitrypanosomal activity. This suggests the utility of structural analogues in developing treatments for protozoal infections (Das & Boykin, 1977).

Synthesis and Antimicrobial Activity

The synthesis of novel compounds, including those with dimethylated structures, has been explored for their antifungal activity. Such studies highlight the potential of chemical modifications for creating effective antimicrobial agents (Yang et al., 2017).

Molecular Docking Studies

Research incorporating docking studies to evaluate the interaction of synthesized compounds with bacterial enzymes provides insights into the design of molecules with enhanced antibacterial properties. This approach is crucial for developing targeted antimicrobial therapies (Ghorab et al., 2017).

Synthesis for Improved Drug Exposure

Efforts to synthesize analogues of known drugs with modifications for improved systemic exposure underline the significance of chemical structure in drug development processes. Such research can inform the optimization of pharmacokinetic properties (Owton et al., 1995).

properties

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-12-9-10-15(11-13(12)2)22-14(3)18(21)19(4)16-7-5-6-8-17(16)20/h9-11,14,16-17,20H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWJNGUUBQJJBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C(=O)N(C)C2CCCCC2O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5541209.png)

![2-{1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5541212.png)

![8-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5541217.png)

![methyl 2-({N-[(4-methylphenyl)sulfinyl]phenylalanyl}amino)benzoate](/img/structure/B5541224.png)

![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5541231.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5541236.png)

![N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5541242.png)

![8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5541247.png)

![ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)

![4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)

![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)